molecular formula C14H14ClN B7844047 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine

2-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B7844047
M. Wt: 231.72 g/mol
InChI Key: ITMLPMQCCXHFJH-UHFFFAOYSA-N
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Description

2-(3’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine: is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a chlorine atom attached to one of the phenyl rings and an ethanamine group attached to the other phenyl ring. The presence of the chlorine atom and the ethanamine group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine typically involves a multi-step process:

    Friedel-Crafts Acylation: The initial step involves the acylation of biphenyl using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form a ketone intermediate.

    Reduction: The ketone intermediate is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.

    Substitution: The alcohol is converted to the corresponding amine through a substitution reaction using reagents like thionyl chloride followed by ammonia or an amine.

Industrial Production Methods:

In industrial settings, the production of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products:

    Oxidation: Formation of biphenyl quinones.

    Reduction: Formation of biphenyl hydrocarbons.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry:

2-(3’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology:

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in the development of bioactive compounds and as a probe in biochemical assays.

Medicine:

The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological and inflammatory diseases.

Industry:

In the industrial sector, 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine is used in the production of specialty chemicals, polymers, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets such as enzymes and receptors. The ethanamine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The biphenyl core provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    2-Chloro-1,1’-biphenyl: Lacks the ethanamine group, resulting in different chemical reactivity and biological activity.

    4-Chloro-1,1’-biphenyl: Similar structure but with the chlorine atom in a different position, affecting its chemical properties.

    2-(4’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine: Similar structure but with the chlorine atom on the other phenyl ring, leading to different reactivity.

Uniqueness:

2-(3’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine is unique due to the specific positioning of the chlorine atom and the ethanamine group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c15-14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-16/h1-7,10H,8-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMLPMQCCXHFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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